molecular formula C22H18N2O4 B2605008 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide CAS No. 1206988-50-2

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide

Cat. No.: B2605008
CAS No.: 1206988-50-2
M. Wt: 374.396
InChI Key: GWZDADZHEZHOCI-UHFFFAOYSA-N
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Description

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure with a quinoline moiety attached via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Quinoline Moiety: The quinoline derivative is introduced via a nucleophilic substitution reaction, where the quinoline moiety is attached to the chromene core through a propyl linker.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or chromene moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the chromene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides or chromene epoxides, while reduction can yield dihydroquinoline or dihydrochromene derivatives.

Scientific Research Applications

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is explored for its use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chromene core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares a similar quinoline moiety but has a different core structure.

    1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds have a quinoxaline core and exhibit similar biological activities.

    Imidazole-containing compounds: These compounds have a different heterocyclic core but share similar pharmacological properties.

Uniqueness

4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a quinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-N-(3-quinolin-8-yloxypropyl)chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-17-14-20(28-18-9-2-1-8-16(17)18)22(26)24-12-5-13-27-19-10-3-6-15-7-4-11-23-21(15)19/h1-4,6-11,14H,5,12-13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZDADZHEZHOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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